Einecs 286-876-7

Description

Historical Context and Evolution of ZDDP Research in Tribology

The journey of Zinc Dialkyl Dithiophosphate (B1263838) (ZDDP) began in the 1940s when it was first introduced as an antioxidant and corrosion inhibitor in engine oils. ulprospector.comrsc.org Patents filed in 1941 by companies like Lubrizol, American Cyanamid, and Union Oil Co. highlighted its role in preventing oxidation and corrosion. ulprospector.com However, it was the advent of more powerful V8 engines with overhead valves in the late 1940s that inadvertently revealed ZDDP's exceptional antiwear characteristics. ulprospector.com The increased mechanical stresses in these new engines led to significant wear on valve train components, and it was observed in the 1950s that lubricants containing ZDDP significantly mitigated this wear. ulprospector.comls1tech.com

This discovery marked a pivotal moment, shifting the focus of ZDDP research towards its tribological properties. Early studies concentrated on understanding how ZDDP functions to protect surfaces under boundary lubrication conditions, where direct metal-to-metal contact is likely. It was established that ZDDP decomposes under the high pressures and temperatures generated at asperity contacts, forming a protective, sacrificial film on the metal surfaces. stle.orgepfl.ch This film, often referred to as a "tribofilm," acts as a barrier, preventing adhesive wear and reducing friction. ls1tech.com

Throughout the latter half of the 20th century, research delved deeper into the chemical nature of these tribofilms. Advanced analytical techniques revealed a complex structure, primarily composed of zinc and iron polyphosphates in a glassy matrix. researchgate.netresearchgate.net The evolution of research also saw investigations into how the molecular structure of ZDDP, specifically the nature of the alkyl groups, influences its performance. wtc-2022.orgrsc.org It was found that different alkyl groups (primary, secondary, aryl) affect the thermal stability and reactivity of the ZDDP molecule, thus influencing the rate and nature of tribofilm formation. stle.orgacs.org

The following table summarizes key milestones in the historical development of ZDDP research:

| Decade | Key Developments in ZDDP Research |

| 1940s | Introduction as an antioxidant and corrosion inhibitor in engine oils. ulprospector.comrsc.org |

| 1950s | Recognition of its potent antiwear properties in response to increased engine power. ulprospector.comls1tech.com |

| 1960s-1980s | Focus on understanding the formation and chemical composition of the protective tribofilm. researchgate.netnasa.gov |

| 1990s-Present | In-depth characterization of tribofilm structure and mechanics using advanced surface analysis techniques; investigation into the influence of ZDDP molecular structure on performance. rsc.orgasme.org |

Contemporary Significance of ZDDP in Engineering Systems

Despite decades of use, Zinc Dialkyl Dithiophosphate remains a critical component in modern lubricants for numerous engineering systems. stle.orgrsc.org Its cost-effectiveness and unparalleled antiwear performance have made it indispensable in applications where machinery operates under high loads and pressures. ulprospector.com The primary function of ZDDP is to form a protective tribofilm on interacting surfaces, a process that is still a subject of intense study to harness its full potential. rsc.orgnih.gov

The significance of ZDDP lies in its ability to mitigate wear in critical components, thereby extending the operational life and enhancing the reliability of machinery. This is particularly crucial in internal combustion engines, gearboxes, and hydraulic systems. stle.orgulprospector.com The tribofilms formed by ZDDP are typically 50-150 nanometers thick and possess a unique pad-like structure. rsc.orgstle.org These films are not uniform and have a complex, glassy phosphate (B84403) structure that can withstand extreme pressures and shear forces. rsc.orgresearchgate.net

Recent research has focused on the mechanochemical nature of ZDDP tribofilm formation. acs.orgnih.gov It is now understood that the decomposition of ZDDP and the subsequent formation of the protective film are not purely thermal processes but are significantly accelerated by mechanical stresses at the points of contact. rsc.orgresearchgate.net This stress-augmented thermal activation is a key aspect of its effectiveness, as the film is generated precisely where it is needed most. nih.gov

The properties of the ZDDP tribofilm are crucial to its function. The table below outlines some of the key characteristics of these films based on recent research findings.

| Property | Description | Research Findings |

| Composition | Primarily a glassy matrix of zinc and iron polyphosphates. researchgate.netrsc.org | The film has a layered structure with varying chain lengths of polyphosphates. A sulfur-rich layer may exist at the film-substrate interface, aiding adhesion. rsc.org |

| Thickness | Typically ranges from 50 to 150 nanometers. rsc.orgstle.org | The thickness can be influenced by operating conditions and the type of ZDDP used. Some studies show self-limiting growth. rsc.org |

| Mechanical Properties | Exhibits both elastic and plastic characteristics. | The film's hardness and elastic modulus are important for preventing wear and are subjects of ongoing modeling and simulation studies. cam.ac.uk |

| Morphology | Often described as having a pad-like or patchy structure. rsc.orgstle.org | The film is not a continuous, smooth layer but consists of flat pad regions separated by valleys. stle.org |

Interdisciplinary Research Landscape of ZDDP Studies

The study of Zinc Dialkyl Dithiophosphate is inherently interdisciplinary, drawing upon expertise from chemistry, materials science, mechanical engineering, and computational modeling. This multifaceted approach is necessary to unravel the complex phenomena associated with its function as a lubricant additive.

Chemistry plays a fundamental role in understanding the synthesis of different ZDDP molecules and their decomposition pathways. rsc.orgresearchgate.net Researchers in this field investigate how the molecular structure, such as the length and branching of the alkyl chains, affects the additive's thermal stability and reactivity. wtc-2022.orgacs.org The chemical reactions that lead to the formation of the polyphosphate tribofilm are a central area of inquiry. rsc.org

Materials science focuses on the characterization of the tribofilms formed by ZDDP. asme.orgcam.ac.uk Advanced surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) are employed to probe the chemical composition, thickness, morphology, and mechanical properties of these nanometer-scale films. asme.orgnih.gov Understanding the structure-property relationships of the tribofilm is crucial for designing more effective antiwear systems. nih.gov

Mechanical engineering investigates the performance of ZDDP in real-world engineering systems. whiterose.ac.uknewpark.com Tribological testing under various load, speed, and temperature conditions provides critical data on friction, wear, and the durability of the protective films. acs.orgjst.go.jp This field bridges the gap between fundamental scientific understanding and practical application.

Computational modeling , including molecular dynamics and density functional theory, offers insights into the mechanisms of ZDDP action at the atomic and molecular levels. researchgate.netrsc.org These simulations can model the adsorption of ZDDP on metal surfaces, the initial stages of its decomposition, and the growth of the tribofilm, providing details that are difficult to obtain through experiments alone. rsc.orgnih.gov

The synergy between these disciplines is essential for advancing our knowledge of ZDDP and for the development of next-generation lubricant technologies.

Table of Compound Names

| Common Name | Chemical Name/Family |

| ZDDP | Zinc Dialkyl Dithiophosphate |

| Zinc dibutyl dithiophosphate | Zinc O,O-dibutyl dithiophosphate |

| Iron sulfide (B99878) | Iron (II) sulfide / Iron (III) sulfide |

| Zinc sulfide | Zinc sulfide |

| Zinc oxide | Zinc oxide |

| Polyphosphate | A class of polymers containing repeating phosphate units |

| Pyrophosphate | Diphosphate |

| Orthophosphate | Phosphate |

| Iron phosphide | Iron phosphide |

| Molybdenum dithiocarbamate (B8719985) (MoDTC) | Molybdenum dithiocarbamate |

| Trimethylphosphite (TMPi) | Trimethylphosphite |

Structure

3D Structure of Parent

Properties

CAS No. |

85392-18-3 |

|---|---|

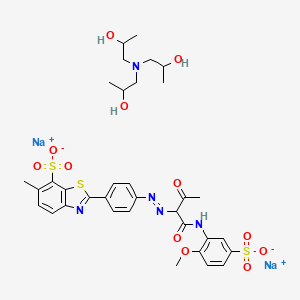

Molecular Formula |

C34H41N5Na2O12S3 |

Molecular Weight |

853.9 g/mol |

IUPAC Name |

disodium;1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-[4-[[1-(2-methoxy-5-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |

InChI |

InChI=1S/C25H22N4O9S3.C9H21NO3.2Na/c1-13-4-10-18-22(23(13)41(35,36)37)39-25(27-18)15-5-7-16(8-6-15)28-29-21(14(2)30)24(31)26-19-12-17(40(32,33)34)9-11-20(19)38-3;1-7(11)4-10(5-8(2)12)6-9(3)13;;/h4-12,21H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);7-9,11-13H,4-6H2,1-3H3;;/q;;2*+1/p-2 |

InChI Key |

WHCWECLYBXCJOF-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=CC(=C4)S(=O)(=O)[O-])OC)S(=O)(=O)[O-].CC(CN(CC(C)O)CC(C)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Structural Characterization of Zinc Dialkyl Dithiophosphate

Established Synthetic Pathways for ZDDP Compounds

The conventional synthesis of ZDDP involves a two-step process that has been well-established in the chemical industry. bobistheoilguy.comlearnoilanalysis.com This method is favored for its reliability and the ability to produce ZDDP with consistent quality.

The initial step in ZDDP synthesis is the formation of dialkyldithiophosphoric acid. ripi.ir This is achieved by reacting phosphorus pentasulfide (P₂S₅) with one or more alcohols. bobistheoilguy.comstle.org The general chemical equation for this reaction using ethanol (B145695) as an example is:

P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S wikipedia.org

This reaction is exothermic, and the temperature is carefully controlled to ensure the desired product is formed and to minimize the creation of impurities. justia.com The reaction is typically carried out under a nitrogen blanket to prevent oxidation and ensure safety, given the flammability of the reactants and the toxicity of the hydrogen sulfide (B99878) byproduct. cn-lubricantadditive.com

The dialkyldithiophosphoric acid formed in the first step is then neutralized with zinc oxide (ZnO) to produce the final ZDDP product. bobistheoilguy.comsciensage.info The acid is slowly added to a slurry of zinc oxide in oil, and the mixture is heated to drive off the water produced during the reaction. bobistheoilguy.comjustia.com

The neutralization reaction is as follows:

ZnO + 2 (RO)₂PS₂H → [(RO)₂PS₂]₂Zn + H₂O wikipedia.org

Following the reaction, the product is often filtered to remove any unreacted zinc oxide or other solid impurities. cn-lubricantadditive.com The resulting product is a solution of ZDDP in oil. justia.com

The choice of alcohol precursors significantly influences the chemical structure and, consequently, the performance properties of the resulting ZDDP. bobistheoilguy.comsciensage.info The alkyl groups (R) in the ZDDP molecule are derived from the alcohols used in the initial reaction. wikipedia.org These alkyl groups can be varied in terms of their chain length and branching. bobistheoilguy.comwikipedia.org

The structure of the alkyl group affects properties such as thermal stability and solubility in oil. sciensage.inforesearchgate.net For instance, ZDDPs derived from primary alcohols are generally more thermally stable than those derived from secondary alcohols. researchgate.net Conversely, ZDDPs from secondary alcohols tend to form protective films on metal surfaces more rapidly. researchgate.netacs.org The length of the alkyl chain also plays a role, with longer chains generally imparting better oil solubility. wikipedia.org

A variety of alcohols are used in commercial ZDDP production, including isobutanol, isoamyl alcohol, hexanol, and isooctanol, to create additives tailored for specific lubricant applications. wikipedia.org

Advanced Synthetic Modifications and Process Optimization for ZDDP

To enhance the efficiency of ZDDP synthesis and to fine-tune the properties of the final product, various advanced synthetic modifications and process optimizations have been developed.

Precise control over the alkyl chain lengths and branching in the ZDDP structure is crucial for tailoring its performance characteristics. bobistheoilguy.comsciensage.info By selecting specific alcohol precursors or mixtures of alcohols, manufacturers can produce ZDDPs with desired properties. wikipedia.orggoogle.com For example, a mixture of methyl isobutyl carbinol and isopropyl alcohol can be used to produce a ZDDP with specific performance attributes. justia.com

The relationship between the alkyl chain length and the tribological properties of ZDDP has been a subject of study. It has been observed that for steel-on-steel contact, the friction coefficient tends to decrease as the length of the alkyl chain increases. researchgate.net This ability to manipulate the molecular structure allows for the creation of ZDDP additives optimized for different types of engines and industrial machinery.

Strategies for Modifying ZDDP Reactivity through Synthetic Routes

The reactivity and performance characteristics of Zinc Dialkyl Dithiophosphate (B1263838) (ZDDP) can be precisely controlled through various synthetic strategies. These modifications are crucial for tailoring the additive to specific lubrication requirements, balancing antiwear properties, thermal stability, and compatibility with other lubricant components.

One primary strategy involves the careful selection of the alcohol precursors used in the initial synthesis step. The structure of the alkyl groups (R) in the dialkyldithiophosphoric acid intermediate has a profound impact on the final ZDDP product. ls1tech.com There are three main types of alkyl groups used: primary, secondary, and aryl. ls1tech.com

Primary Alkyl ZDDPs : These are synthesized from primary alcohols and tend to exhibit greater thermal stability. They are more focused on oxidation inhibition and longevity, making them suitable for applications like diesel engines that operate under sustained high temperatures. ls1tech.com

Secondary Alkyl ZDDPs : Derived from secondary alcohols, these ZDDPs are generally more reactive and form antiwear films more rapidly, even at lower temperatures and pressures. ls1tech.comresearchgate.net This makes them ideal for gasoline engines, racing, and break-in oils where immediate wear protection across a range of operating temperatures is critical. ls1tech.com However, they are typically less thermally stable than their primary counterparts. researchgate.net

Aryl ZDDPs : These provide the best thermal stability but may offer lower wear protection and hydrolytic stability compared to alkyl types. ls1tech.com

A common industrial practice is to use a mixture of alcohols, such as combining a lower alcohol (isopropanol) with a higher one (2-ethylhexanol), to create a ZDDP with a balanced profile of reactivity, solubility, and performance. ls1tech.combch.ro

Beyond the choice of alcohol, the reactivity of ZDDP can be further modified by adjusting the reaction conditions during synthesis. ripi.ir Factors such as the rate of stirring, reaction pressure, the order of addition of starting materials (phosphorus pentasulfide, alcohol, and zinc oxide), and the neutralization process can be manipulated. ripi.irbobistheoilguy.com The ratio of zinc oxide to the dialkyldithiophosphoric acid can also be varied to create acidic, neutral, or basic ZDDPs, each possessing a different level of reactivity. ulprospector.com For instance, ZDDPs with lower amounts of zinc oxide retain more acidic properties, which can enhance their anti-wear functionality. bobistheoilguy.com By carefully controlling these parameters, the purity of the final ZDDP product can be significantly increased, and the formation of undesirable by-products can be minimized. ripi.ir

| Synthetic Parameter | Effect on ZDDP Reactivity & Properties |

| Alkyl Group Structure | Primary: Higher thermal stability, better antioxidant. Secondary: More reactive at lower temperatures, better antiwear. Aryl: Highest thermal stability, lower wear protection. ls1tech.comresearchgate.net |

| Mixture of Alcohols | Balances properties like reactivity, oil solubility, and performance. bch.ro |

| Reaction Conditions | Stirring rate, pressure, and order of reactant addition influence purity and by-product formation. ripi.ir |

| ZnO to Acid Ratio | Creates acidic, neutral, or basic ZDDPs with varying reactivity levels. ulprospector.com |

Theoretical and Experimental Investigations of ZDDP Molecular and Supramolecular Structures

The functionality of ZDDP is deeply rooted in its complex molecular and supramolecular structures. In solution and in the solid state, ZDDP exists not as simple monomeric units but as an equilibrium of various aggregated forms.

Monomeric and Dimeric Configurations of ZDDP

In nonpolar solvents, ZDDP molecules are typically not found as simple monomeric units, Zn[(S₂P(OR)₂]₂. wikipedia.org Instead, they exist in a dynamic equilibrium between monomeric and dimeric forms. nih.govresearchgate.net This monomer-dimer equilibrium has been extensively studied using techniques like variable-temperature ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, with density functional theory (DFT) calculations providing further insight into the energetics of the association. nih.gov The dimeric structure is generally the more stable configuration in solution. wikipedia.org

Oligomeric and Polymeric Forms of ZDDP and Their Structural Implications

While monomers and dimers dominate in solution, ZDDPs adopt more extended structures in the solid state. wikipedia.org X-ray crystallography has revealed that ZDDPs can form oligomeric and polymeric chains. For example, zinc diethyldithiophosphate crystallizes as a one-dimensional polymer, consisting of linear chains. wikipedia.orgresearchgate.net In the structure of isopropyl ZDDP, each zinc atom is chelated by one dithiophosphate ligand, while adjacent zinc atoms are bridged by other dithiophosphate groups, creating a polymeric architecture. researchgate.net

Furthermore, the reaction of ZDDP with additional zinc oxide can lead to the formation of larger, oxygen-centered clusters. A prominent example is the "basic" ZDDP, which has the formula Zn₄O[(S₂P(OR)₂]₆. wikipedia.orgresearchgate.net This structure features a core with four zinc atoms arranged tetrahedrally around a central oxygen atom. researchgate.net These complex oligomeric and polymeric structures are significant as they influence the physical properties of ZDDP, such as its solubility and viscosity, and are believed to be precursors to the formation of the protective antiwear tribofilms.

| ZDDP Form | Typical State | Structural Characteristics |

| Monomer | Solution (in equilibrium) | Zn[(S₂P(OR)₂]₂ researchgate.netnih.gov |

| Dimer | Solution (predominant form) | [Zn[(S₂P(OR)₂]₂]₂ wikipedia.orgnih.gov |

| Polymer | Solid State | Linear chains; ligands bridge zinc centers. wikipedia.orgresearchgate.net |

| Basic Cluster | Solid State | Oxygen-centered Zn₄O core. wikipedia.orgresearchgate.net |

Linkage Isomerism in ZDDP Systems

Recent theoretical investigations have highlighted the importance of linkage isomerism in understanding ZDDP chemistry. acs.orgacs.orgresearchgate.net Linkage isomerism in ZDDP involves alternative molecular forms where sulfur (S) and oxygen (O) atoms exchange positions within the dithiophosphate ligand structure. acs.orgbohrium.com These isomers can arise from alkyl group transfers and may play a significant role in the mechanism of tribofilm formation. acs.org

Using density functional theory (DFT), studies have shown that linkage isomers where one or more sulfur atoms are replaced by oxygen in coordinating to the zinc center are often more stable than the standard ZDDP structure. acs.orgresearchgate.net This increased stability is attributed to the greater strength of the zinc-oxygen (Zn-O) bond compared to the zinc-sulfur (Zn-S) bond. acs.orgacs.org The fragmentation energies required to break these bonds confirm this trend, with higher energy needed to cleave Zn-O bonds. acs.org This phenomenon has significant implications, suggesting that ZDDP may undergo energetically favorable oxidative degradation, which could be a key step in the formation of the protective phosphate-based films on metal surfaces. acs.org

| Bond Type | Relative Strength | Implication for Isomer Stability |

| Zn-S | Weaker | Lower fragmentation energy. acs.org |

| Zn-O | Stronger | Higher fragmentation energy; stabilizes linkage isomers where O replaces S in coordination to Zn. acs.orgacs.org |

Coordination Chemistry of Zinc Centers in ZDDP Architectures

In the case of basic zinc dithiophosphate, Zn₄O[(S₂P(OR)₂]₆, the structure is built around a Zn₄O⁶⁺ core. researchgate.net This core consists of a central oxygen atom tetrahedrally coordinated to four zinc atoms. researchgate.net Each of the six edges of this tetrahedron is then bridged by a dithiophosphate ligand, resulting in a highly stable, cage-like structure. researchgate.net When ZDDP dimers react with Lewis bases, adducts can form where the zinc center becomes pentacoordinate. wikipedia.org The coordination chemistry of zinc in these systems is versatile, allowing for the formation of diverse architectures ranging from simple dimers to complex clusters and polymers, which underpins the compound's multifaceted role as a lubricant additive.

Mechanistic Understanding of Zddp Functionality in Non Biological Systems

Tribochemical Reaction Pathways of ZDDP at Material Interfaces

The transformation of ZDDP into a protective film is a complex process initiated and sustained by the energy input at a sliding interface. This process involves the decomposition of the ZDDP molecule and subsequent reactions to form new chemical species.

Initial Decomposition Processes of ZDDP under Tribological Stress

Under the influence of tribological stress, which encompasses elevated temperature and pressure at asperity contacts, the ZDDP molecule undergoes decomposition. wikipedia.org The initial step in this process is believed to be the thermal and/or stress-induced cleavage of the phosphorus-sulfur (P-S) or sulfur-carbon (S-C) bonds within the dithiophosphate (B1263838) ligand. typeset.io In-situ studies have shown that the decomposition of ZDDP can be initiated at temperatures as low as 80°C under shearing conditions. nih.govresearchgate.net The alkyl groups attached to the phosphate (B84403) backbone also play a role, with secondary alkyl groups, such as the sec-butyl group present in this compound, generally exhibiting faster decomposition rates compared to primary ones. acs.orgnih.gov This initial breakdown releases reactive sulfur and phosphate species.

Formation Kinetics of Intermediate Zinc Sulfide (B99878) and Sulfate (B86663) Species

Following the initial decomposition, the liberated sulfur-containing fragments react with the metal surface and with zinc. On ferrous surfaces, initial decomposition products often include zinc sulfate species. nih.govresearchgate.netrsc.org With continued shearing and heating, these sulfates can be reduced to form zinc sulfide (ZnS), which often gets mixed with metal oxides from the substrate. nih.govrsc.org The formation of these intermediate sulfur compounds is a critical precursor to the development of the full protective film. The kinetics of this stage can be rapid, with a fast transient burst phase of reaction occurring near the steel surface. nih.govwhiterose.ac.uk

Role of Macroscopic Shear Stress and Temperature in ZDDP Reactivity (Mechanochemical Aspects)

The reactivity of ZDDP is not solely a thermal process; it is fundamentally mechanochemical. imperial.ac.ukacs.org This means that mechanical forces, particularly shear stress, directly contribute to lowering the activation energy for the chemical reactions. rsc.orgimperial.ac.uk Experiments conducted under full-film elastohydrodynamic lubrication (EHL) conditions, where direct solid-solid contact is minimized, have demonstrated that ZDDP tribofilm formation is driven by applied shear stress. rsc.orgimperial.ac.ukacs.org In these conditions, an increase in shear stress leads to an exponential increase in the tribofilm growth rate. acs.orgnih.gov Conversely, in lubricants with low EHL friction, and therefore lower shear stress, ZDDP film formation is negligible under otherwise identical conditions. acs.orgnih.gov Temperature also plays a synergistic role, with increased temperatures accelerating the tribofilm growth rate in the presence of shear stress. rsc.orgrsc.org

Stress-Augmented Thermal Activation Models for ZDDP Decomposition

The interplay between mechanical stress and thermal energy in driving ZDDP decomposition is well-described by Stress-Augmented Thermal Activation (SATA) models. rsc.orgmit.edumit.eduresearchgate.net According to this model, the activation energy barrier for the decomposition reaction is reduced by the work done by the applied stress. The rate of tribofilm formation can be expressed by a tribo-activated Arrhenius-type equation, which shows an exponential dependence on both stress and temperature. mit.edumit.edu

Recent studies have refined this understanding by decoupling the effects of shear and compressive stress. rsc.org It has been shown that while shear stress promotes tribofilm growth, compressive stress can have an inhibitory effect. rsc.org This is consistent with a rate-limiting step involving a bond-breaking reaction. rsc.org The activation energy for ZDDP decomposition under shear has been determined to be approximately 0.54 ± 0.04 eV. rsc.org

| Parameter | Value | Reference |

| Activation Energy (Ea) | 0.54 ± 0.04 eV | rsc.org |

| Activation Volume (Shear Stress) | 0.18 ± 0.06 nm³ | rsc.org |

| Activation Volume (Compressive Stress) | 0.010 ± 0.004 nm³ | rsc.org |

Degradation and Transformation Pathways of ZDDP in Operational Environments

In addition to its tribochemical reactions at the surface, ZDDP can undergo degradation in the bulk lubricant due to thermal and oxidative stresses. tandfonline.comosti.gov

Thermal and Oxidative Degradation Mechanisms of ZDDP

ZDDP molecules are susceptible to decomposition at elevated temperatures. americanchemistry.comprecisionlubrication.com Thermal degradation can begin at temperatures as low as 90-150°C. precisionlubrication.comarxiv.org The thermal stability of ZDDP is influenced by the structure of its alkyl groups; for example, ZDDPs with secondary alkyl groups tend to be less thermally stable than those with primary alkyl groups. tandfonline.com

The proposed mechanism for thermal decomposition involves several key steps:

Isomerization: An initial migration of the alkyl group from an oxygen atom to a sulfur atom. tandfonline.com

Elimination/Substitution: Depending on the alkyl structure, this can be followed by either the elimination of an olefin to form a phosphorus acid or by nucleophilic substitution. tandfonline.com

Polymerization: Nucleophilic substitution between phosphorus species can lead to the formation of P-O-P linkages, creating pyro- and poly-thiophosphates. tandfonline.com

Oxidative degradation also plays a significant role. ZDDP itself acts as an antioxidant by decomposing hydroperoxides, which are products of base oil oxidation. precisionlubrication.comlearnoilanalysis.com However, in this process, the ZDDP molecule is consumed. The presence of oxygen can lead to the oxidation of thiophosphate species to phosphates. osti.gov

Identification of ZDDP Degradation Products

The degradation of ZDDP in an operational environment results in a variety of chemical byproducts. The identification of these products provides insight into the degradation pathways.

Common Degradation Products:

Thiophosphates and Phosphates: These are basic degradation products, with thiophosphates potentially being further oxidized to phosphates at higher temperatures. osti.gov

Organic Sulfides and Disulfides: Formed through reactions involving the sulfur-containing components of the ZDDP molecule.

Alkyl Mercaptans: Can be formed, particularly in acidic conditions, and are often responsible for the characteristic odor of degraded ZDDP. tandfonline.comamericanchemistry.com

Olefins: Generated from the elimination reactions of secondary alkyl groups. tandfonline.comamericanchemistry.com

Zinc Mercaptide (Zn(SR)2): An intermediate that can react further to form dialkyl sulfides or other sulfur-containing species. tandfonline.com

Inorganic Acids: In later stages of degradation, sulfuric and phosphoric acids may be formed. preprints.org

The following table lists some of the identified degradation products of ZDDP:

| Degradation Product | Chemical Family |

| Dialkyl Thiophosphates | Organophosphorus Compounds |

| Dialkyl Phosphates | Organophosphorus Compounds |

| Organic Sulfides | Organosulfur Compounds |

| Organic Disulfides | Organosulfur Compounds |

| Alkyl Mercaptans | Thiols |

| Olefins | Hydrocarbons |

| Zinc Mercaptide | Organometallic Compounds |

| Sulfuric Acid | Inorganic Acids |

| Phosphoric Acid | Inorganic Acids |

This table provides a summary of common ZDDP degradation products identified in various studies. tandfonline.comosti.govpreprints.org

Influence of Degradation on ZDDP Performance Attributes

The efficacy of Zinc Dialkyldithiophosphate (ZDDP) as an antiwear additive is intrinsically linked to its decomposition. Both thermal and hydrolytic degradation pathways break down the ZDDP molecule, releasing chemical precursors essential for the formation of a protective tribofilm on metal surfaces. researchgate.net The structure of the alkyl group in the ZDDP molecule significantly influences its stability; for instance, primary alkyl ZDDPs generally offer high thermal stability, making them suitable for diesel engines, while the more reactive secondary alkyl ZDDPs are often used in gasoline engines. lubrizol.commdpi.com

Thermal degradation of ZDDP typically commences at temperatures around 90°C. precisionlubrication.com While this process is fundamental to its function, excessive thermal stress can lead to the formation of sludge, which may negatively impact hydraulic systems by restricting fluid flow. precisionlubrication.com The decomposition of ZDDP under tribological stress (high pressure and temperature) is a multi-step process. Initial decomposition products include zinc sulfate species. nih.gov With continued shear and heat, these are reduced to zinc sulfide, which, along with metal oxides, forms a tenacious base layer. This initial layer is crucial for the adhesion and durability of the subsequent zinc phosphate layers that constitute the bulk of the protective film. nih.gov Both mechanical shear and heat accelerate the rate of ZDDP decomposition and, consequently, the rate of tribofilm formation. nih.gov

Hydrolytic decomposition is another significant pathway, ultimately yielding zinc polyphosphate and various alkyl sulfides, which are considered the primary precursors for the antiwear film. researchgate.net The balance between stability and reactivity is therefore critical; the additive must be stable enough to prevent premature breakdown in the bulk oil but reactive enough to decompose at the metal-on-metal contact points where protection is needed.

Table 1: Factors Influencing ZDDP Degradation and Performance

| Factor | Influence on Degradation | Impact on Performance Attribute | Citation |

|---|---|---|---|

| Temperature | Initiates thermal degradation around 90°C; rate increases with temperature. | Essential for activating ZDDP to form a tribofilm. High temperatures can lead to sludge. | precisionlubrication.com |

| Mechanical Shear | Accelerates the rate of chemical decomposition at contact points. | Promotes faster formation of the protective tribofilm compared to thermal degradation alone. | nih.gov |

| Hydrolysis | Decomposes ZDDP into precursors like zinc polyphosphate and alkyl sulfides. | Considered a primary mechanism for generating the chemical species that form the antiwear film. | researchgate.net |

| Alkyl Structure | Primary alkyl groups offer higher thermal stability; secondary alkyl groups are more reactive. | Determines the additive's suitability for specific engine types (e.g., diesel vs. gasoline). | lubrizol.commdpi.com |

Synergistic Interactions of ZDDP with Co-additives

The performance of ZDDP is often enhanced when used in conjunction with other lubricant additives. These synergistic interactions are crucial in modern lubricant formulations to meet increasing demands for efficiency and durability while managing constraints on elements like phosphorus and sulfur. mdpi.comgoogle.com

Co-formulation Strategies with Other Lubricant Additives (e.g., Molybdenum Dithiocarbamate (B8719985), Ionic Liquids)

Molybdenum Dithiocarbamate (MoDTC): A primary strategy involves co-formulating ZDDP with MoDTC. kyoto-u.ac.jp This combination is highly effective because it leverages the distinct strengths of each additive: MoDTC is an excellent friction modifier, known for forming low-friction molybdenum disulfide (MoS₂) layers, while ZDDP provides exceptional antiwear protection. mdpi.commdpi.comwhiterose.ac.uk The resulting lubricant can achieve both low friction and high wear resistance, a synergistic effect not attainable by either additive alone. mdpi.comresearchgate.net

Ionic Liquids (ILs): More recently, oil-soluble ionic liquids have emerged as promising co-additives. jst.go.jpresearchgate.net Certain phosphonium-based ILs, such as trihexyltetradecylphosphonium (B14245789) bis(2-ethylhexyl)phosphate, have demonstrated significant synergistic effects with ZDDP. researchgate.netacs.org When blended into a fully formulated oil already containing ZDDP, a notable decrease in wear can be achieved, surpassing the performance of either additive used individually. acs.org This synergy is particularly effective at elevated temperatures, where ILs can enhance both friction reduction and wear protection. researchgate.netresearchgate.net

Mechanistic Basis of Enhanced Performance in Multi-additive Systems

The enhanced performance of these multi-additive systems stems from complex chemical interactions at the tribological interface.

ZDDP and MoDTC Systems: The synergy between ZDDP and MoDTC is multifaceted. A key mechanism is the role of ZDDP in promoting the decomposition of MoDTC to form MoS₂ nanosheets, which provide low shear strength and thus reduce friction. ec-lyon.frmdpi.com Isotopic labeling studies have confirmed that ZDDP acts as a sulfur donor in this process, with approximately 40% of the sulfur in the MoS₂ tribofilm originating from the ZDDP molecule. ec-lyon.frnih.gov

Furthermore, ligand exchange reactions occur between the two additives, creating intermediate mixed-ligand complexes of molybdenum and zinc. nih.govrsc.org These reactions are believed to be a critical step in activating the transformation to MoS₂. nih.gov The result is the formation of a dual-phase or composite tribofilm. This film consists of a ZDDP-derived amorphous zinc/iron polyphosphate glass matrix that encapsulates and protects the MoS₂ nanosheets from oxidation, thereby enhancing their durability and extending the low-friction performance. mdpi.comresearchgate.netec-lyon.fr

ZDDP and Ionic Liquid Systems: The synergistic effect with ionic liquids is also based on the formation of a composite tribofilm. jst.go.jp Synergy between ZDDP and P-based ILs is most pronounced at higher temperatures (e.g., 100°C). researchgate.net At these conditions, the additives work together to form a boundary film that is smoother and potentially thicker than what ZDDP could form alone. researchgate.net Surface analysis of wear tracks reveals that the resulting tribofilm is a nanocomposite rich in elements from both additives (e.g., phosphorus, sulfur, and zinc). acs.org This indicates that both the IL and ZDDP participate in the tribochemical reactions, leading to a more effective protective layer that significantly reduces wear. acs.org

Table 2: Summary of Synergistic Mechanisms

| Additive Combination | Key Mechanistic Interactions | Resulting Tribofilm Structure | Performance Outcome | Citation |

|---|---|---|---|---|

| ZDDP + MoDTC | ZDDP donates sulfur to MoDTC. Ligand exchange between additives. | Dual-phase: MoS₂ nanosheets embedded in a protective ZDDP-derived phosphate glass matrix. | Low friction (from MoS₂) and high wear resistance (from phosphate film). | researchgate.netec-lyon.frnih.govnih.gov |

| ZDDP + Ionic Liquid | Co-participation in tribochemical reactions. | Composite film containing elements from both ZDDP and the IL (e.g., P, S, Zn). | Enhanced antiwear performance and friction reduction, especially at elevated temperatures. | jst.go.jpresearchgate.netacs.org |

Advanced Analytical Techniques for Zddp Characterization and Mechanistic Research

Spectroscopic Methods for ZDDP Structural and Surface Analysis

Spectroscopic techniques are paramount in the study of ZDDP, offering non-destructive ways to probe its chemical structure, monitor its transformation, and analyze the composition of the protective films it forms on metal surfaces.

Infrared Spectroscopy (FT-IR, ATR-FTIR) in ZDDP Research

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within the ZDDP molecule and analyzing the chemical nature of the tribochemical films it generates. researchgate.net The method relies on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.

Key applications of FT-IR in ZDDP research include:

Structural Analysis: The infrared spectrum of ZDDP exhibits characteristic absorption bands that serve as fingerprints for its molecular structure. The primary regions of interest are associated with P-O-C (alkyl group) and P=S bonds.

Thermal Stability Studies: The thermal stability of different ZDDP structures can be compared by monitoring the decay of characteristic IR peaks over time during heat treatment. For instance, a method has been developed that uses the decay rate of the P-O-C absorption peak, typically found between 900 cm⁻¹ and 1100 cm⁻¹, to obtain structural information under an inert atmosphere. google.com

Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive variant of FT-IR that is particularly valuable for studying the thin tribofilms formed on machine parts. diva-portal.orgtudelft.nl In ATR-FTIR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small distance into the sample in contact with the crystal. diva-portal.org This makes it ideal for analyzing the surface chemistry of ZDDP-derived films without interference from the bulk oil. diva-portal.orgtudelft.nl It can be used to monitor the adsorption of dithiophosphates onto surfaces and to characterize the resulting zinc carboxylate and phosphate-based structures within the tribofilm. diva-portal.orguva.nl

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance in ZDDP Analysis |

|---|---|---|

| 1100 - 900 | P-O-C stretching | Indicates the presence of the alkyl phosphate (B84403) structure; its decay is monitored for thermal stability studies. google.com |

| ~650-700 | P=S stretching | Characteristic of the dithiophosphate (B1263838) core structure. |

| ~1600 | Carboxylate (COO⁻) stretching | Indicates the formation of zinc carboxylate species, a common degradation product found in tribofilms. uva.nl |

| ~1100-1200 | Phosphate network stretching | Evidence of polyphosphate glass formation within the protective tribofilm. researchgate.net |

Ultraviolet/Visible (UV/Vis) Spectroscopy Applications for ZDDP

Ultraviolet/Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a substance, which causes electronic transitions. wepub.orgresearchgate.net It is a rapid and user-friendly technique widely used for the quantitative analysis of compounds in solution, based on the Beer-Lambert law. wepub.orgsemanticscholar.org

While less common for direct structural elucidation of ZDDP compared to IR or NMR, UV/Vis spectroscopy has specific applications in related research:

Quantitative Analysis: It can be used to determine the concentration of metal ions or specific organic compounds in solution, provided they have a suitable chromophore. semanticscholar.orgnih.gov This could be applied to monitor the concentration of ZDDP or its degradation products in oil samples.

Studying Complex Systems: In biological and environmental systems, UV/Vis spectroscopy helps in monitoring processes involving zinc. For example, it has been used to detect changes in rabbit blood serum related to atherosclerosis progression, where zinc supplementation influenced the absorbance spectrum. nih.gov This highlights its utility in tracking the behavior of zinc-containing systems.

The application of UV/Vis spectroscopy in ZDDP analysis typically involves monitoring the absorbance at a specific wavelength to quantify components or track reactions over time.

Raman Spectroscopy for ZDDP and Tribofilm Characterization

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed chemical and structural information. It is complementary to IR spectroscopy and is particularly adept at analyzing the composition of ZDDP-derived tribofilms. emerald.com The technique involves inelastic scattering of monochromatic light, with the frequency shifts corresponding to the vibrational modes of the molecules.

Key findings from Raman spectroscopy in ZDDP research include:

Tribofilm Composition: Raman analysis of tribofilms clearly reveals the formation of various chemical species. Studies have identified the presence of zinc and iron sulfides, as well as different phosphate structures, which are crucial for the antiwear performance. mdpi.com

In-Situ Monitoring: The technique can be applied in-situ to observe the tribofilm formation process under actual lubrication conditions, providing real-time data on chemical changes at the rubbing interface. jst.go.jp

Structural Elucidation: Raman spectra can differentiate between various phosphate chain lengths (e.g., polyphosphates) and sulfur compounds (e.g., FeS₂) within the tribofilm, offering insights into the film's layered structure and formation mechanism. researchgate.netdiva-portal.org

| Raman Shift (cm⁻¹) | Molecular Assignment | Significance in Tribofilm Analysis |

|---|---|---|

| 345 & 380 | S-S stretching in Iron Disulfide (FeS₂) | Confirms the reaction of sulfur from ZDDP with the iron surface. researchgate.net |

| ~900 - 1200 | Stretching of Phosphate Networks (POₓ, P-O-P) | Indicates the formation of the glassy phosphate matrix, the main component of the antiwear film. researchgate.netjst.go.jp |

| ~450 | Zn-S vibrations | Evidence of zinc sulfide (B99878) species within the tribofilm. mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in ZDDP Studies (e.g., ³¹P-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of chemical compounds. For ZDDP analysis, ³¹P-NMR is exceptionally useful due to the 100% natural abundance and high sensitivity of the phosphorus-31 nucleus. dtic.mil

³¹P-NMR provides a wealth of information on ZDDP chemistry:

Structural Differentiation: It can distinguish between different types of ZDDP structures, such as those derived from primary, secondary, or aryl alcohols. dtic.mil

Analysis of Formulations: In commercial lubricant oils, ³¹P-NMR can identify and quantify various phosphorus-containing species without prior separation. dtic.milmachinerylubrication.com This includes neutral ZDDP, overbased ZDDP (which contains excess zinc oxide), and precursor acids. machinerylubrication.com

Degradation Monitoring: The technique is highly effective for tracking the thermal and oxidative decomposition of ZDDP. researchgate.netwestmont.eduresearchgate.net As ZDDP degrades, new peaks corresponding to decomposition products like pyrophosphates and monothiophosphates appear in the spectrum, allowing for the study of degradation pathways. machinerylubrication.com

| Chemical Shift (ppm) | Phosphorus Species |

|---|---|

| 100 - 104 | Overbased ZDDP. machinerylubrication.com |

| 94 - 98 | Neutral ZDDP. machinerylubrication.com |

| 86 - 87 | Dialkyldithiophosphoric acid. machinerylubrication.com |

| 40 - 58 | Monothiophosphate. machinerylubrication.com |

| -12 to -20 | Pyrophosphate. machinerylubrication.com |

Mass Spectrometry for ZDDP Compositional and Degradation Product Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the elemental composition and structure of molecules. When coupled with a separation technique like gas chromatography, it becomes a powerful tool for analyzing complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for ZDDP Derivatives

Direct analysis of ZDDPs by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and thermal instability. researchgate.net To overcome this, ZDDPs are chemically modified through derivatization to produce more volatile and stable compounds suitable for GC analysis. mdpi.com

The process and applications include:

Derivatization: A common approach is to convert the ZDDP into its corresponding esters, such as pentafluorobenzyl (PFB) esters or methyl esters. nih.govresearchgate.net This is achieved by reacting the ZDDP with a suitable alkylating agent.

Separation and Identification: The resulting ester derivatives are then separated by the gas chromatograph and identified by the mass spectrometer. The mass spectra provide characteristic fragmentation patterns that allow for the determination of the structure of the alkyl groups attached to the phosphate core. nih.gov

Compositional Analysis: This method enables the detailed characterization of the alkyl chain lengths and isomerism within complex ZDDP mixtures found in commercial lubricants. researchgate.net It can also be applied to analyze used oils to monitor the consumption and degradation of the ZDDP additive during engine operation. researchgate.net Electron-capture negative ion chemical ionization (ECNCI) is a particularly sensitive technique that provides characteristic dithiophosphate anions, allowing for the determination of the total number of carbon atoms in the alkyl chains. nih.gov

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) for ZDDP Analysis

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) has emerged as a powerful tool for the analysis of Zinc Dialkyldithiophosphate (ZDDP) additives in lubricating oils. chem-soc.si This soft ionization technique is particularly advantageous for large, thermally labile molecules like ZDDP, as it allows them to be propelled into the gas phase without significant fragmentation. chem-soc.si The result is a simplified mass spectrum, primarily showing singly charged ions, which facilitates faster analysis times compared to other methods like Electrospray Ionization (ESI). chem-soc.si

In a typical MALDI-TOF MS analysis of ZDDP, the sample is co-crystallized with a matrix material, which absorbs the laser energy and facilitates the desorption and ionization of the analyte. Research has shown that dithranol is an effective matrix when tetrahydrofuran (B95107) is used as the solvent. chem-soc.siresearchgate.net The ratio of the analyte to the matrix is a critical parameter, with an optimal ratio of 1:75 by volume being reported for the analysis of [Zn(DTP)(DMSO)2]+ complexes. chem-soc.siresearchgate.net

One of the key applications of MALDI-TOF MS in ZDDP research is the characterization of the alkyl chains in the dithiophosphate esters. chem-soc.si By analyzing the mass-to-charge (m/z) values of the detected ions, researchers can determine the carbon number of the dialkyl residues. researchgate.net This information is crucial for understanding the structure and properties of different ZDDP formulations. For instance, studies have successfully used this technique to differentiate between zinc dialkyldithiophosphates and zinc diaryldithiophosphates in commercial lubricating oils. chem-soc.siresearchgate.net The pattern of ZDDPs identified can serve as a fingerprint for different lubricant producers. researchgate.net

Recent studies have also explored the use of Atmospheric Pressure MALDI (AP-MALDI) coupled with high-resolution mass spectrometry for the analysis of ZDDP and other lubricant additives. researchgate.net This approach has proven effective in identifying pure ZDDP and its components in fully formulated oils, even on rough steel surfaces. researchgate.net

Table 1: MALDI-TOF MS Analysis Parameters for ZDDP

| Parameter | Recommended Condition | Reference |

| Matrix | Dithranol | chem-soc.siresearchgate.net |

| Solvent | Tetrahydrofuran | chem-soc.si |

| Analyte:Matrix Ratio | 1:75 (by volume) | chem-soc.siresearchgate.net |

| Ionization Mode | Positive Ion Mode | cambridge.org |

Electrospray Mass Spectrometry (ES-MS) in ZDDP Research

Electrospray Mass Spectrometry (ESI-MS or ES-MS) is another valuable technique for the characterization of ZDDPs in lubricating oils. osti.gov ZDDPs, being detergent-like molecules with a polar organometallic core and nonpolar alkyl side chains, are well-suited for ESI analysis. osti.gov This technique is capable of providing detailed information about the molecular structure and composition of ZDDPs and their degradation products.

ESI-MS has been successfully employed to identify the various ZDDP structures present in commercial motor oils, where they are typically found in concentrations of 1% to 4%. osti.gov The technique can distinguish between different alkyl side chains, which can range from three to thirteen carbons. osti.gov

Furthermore, high-resolution mass spectrometry (HR-MS) using electrospray ionization is instrumental in studying the degradation of ZDDP in engine oils under real driving conditions. researchgate.net This allows for a precise description of additive degradation at a molecular level. researchgate.net ESI-MS has also been used in titration studies to investigate the formation and stability of metal-thiolate clusters in metallothioneins, providing insights into the cooperative binding of metal ions like zinc. nih.gov

Table 2: Applications of ESI-MS in ZDDP Research

| Application | Key Findings | Reference |

| Characterization of ZDDP in Motor Oils | Identification of various ZDDP structures with different alkyl side chains (C3 to C13). | osti.gov |

| Degradation Studies | Accurate molecular-level description of ZDDP degradation in used engine oils. | researchgate.net |

| Metal-Binding Studies | Elucidation of sequential and cooperative formation of zinc-thiolate clusters. | nih.gov |

Surface Sensitive Techniques for ZDDP Tribofilm Analysis

The antiwear properties of ZDDP are attributed to the formation of a protective tribofilm on rubbing surfaces. A variety of surface-sensitive techniques are employed to analyze the morphology, composition, and mechanical properties of these films.

Atomic Force Microscopy (AFM) in ZDDP Tribofilm Studies

Atomic Force Microscopy (AFM) is a powerful tool for studying the morphology and mechanical properties of ZDDP tribofilms at the nanoscale. astm.org AFM provides high-resolution topographical images, revealing the characteristic "pad-like" structure of the tribofilm. stle.org These pads are typically flat islands, 2-6 μm in width, and can be either round or elongated in the direction of sliding. stle.org They are separated by deep valleys that contain little to no tribofilm. stle.org

The thickness of these pads can be measured with high precision using AFM. Studies have shown that tribofilms formed from alkyl ZDDP solutions can reach a stable height of 100-150 nm. stle.org AFM has also been used to investigate the mechanical properties of these films. For instance, a study on tribofilms from a fully formulated oil reported a relatively uniform indentation modulus of 125 ± 10 GPa for the pads. wisc.edu More detailed studies have identified both harder and softer components within the tribofilm, with elastic moduli of approximately 26 GPa and 1.65 GPa, respectively. researchgate.net

In-situ AFM studies have provided valuable insights into the growth dynamics of ZDDP tribofilms. researchgate.net These studies have shown that the growth rate increases exponentially with both applied compressive stress and temperature, which is consistent with a thermally activated, stress-assisted reaction model. researchgate.net

Table 3: Mechanical Properties of ZDDP Tribofilms Measured by AFM

| Property | Value | Reference |

| Indentation Modulus (Fully Formulated Oil) | 125 ± 10 GPa | wisc.edu |

| Elastic Modulus (Harder Component) | ~26 GPa | researchgate.net |

| Elastic Modulus (Softer Component) | ~1.65 GPa | researchgate.net |

| Yield Stress (Harder Component) | 1.55 GPa | researchgate.net |

| Yield Stress (Softer Component) | 0.144 GPa | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis of ZDDP Films

X-ray Photoelectron Spectroscopy (XPS) is a widely used technique for analyzing the elemental composition and chemical states of ZDDP tribofilms. astm.org XPS provides information about the top few nanometers of the film's surface. emerald.com By combining XPS with sputter etching, depth profiles of the elemental composition can be obtained. emerald.com

XPS studies have consistently shown that ZDDP tribofilms are primarily composed of zinc, phosphorus, sulfur, and oxygen, along with iron from the substrate. emerald.com The chemical state analysis reveals the presence of polyphosphate glass of varying chain lengths. tandfonline.com Long-chain polyphosphates are typically found on low-wear surfaces, indicating superior antiwear properties, while short-chain polyphosphates are associated with more severe wear tracks. tandfonline.com

Depth profiling by XPS has revealed the layered structure of the tribofilm. A higher concentration of zinc is often found at the upper part of the film, while iron is more abundant closer to the substrate. emerald.com An interesting finding from some studies is the presence of a sulfur-enriched interlayer between the tribofilm and the steel substrate. emerald.com The thickness of the tribofilm can also be estimated from XPS depth profiles, with typical values around 40 nm being reported. emerald.comemerald.com

Table 4: Elemental Composition of a ZDDP Tribofilm from XPS Depth Profiling

| Element | Concentration (Atomic %) | Reference |

| Zinc (Zn) | ~11 Wt.% (in bulk) | emerald.com |

| Phosphorus (P) | Varies with depth | emerald.com |

| Sulfur (S) | Enriched at interface | emerald.com |

| Oxygen (O) | High concentration in bulk | emerald.com |

| Iron (Fe) | Increases closer to substrate | emerald.com |

Auger Electron Spectroscopy (AES) for Surface Composition of ZDDP Films

Auger Electron Spectroscopy (AES) is another surface-sensitive technique used to determine the elemental composition of ZDDP tribofilms. nsf.gov AES can provide information about the surface chemistry to a depth of approximately four atomic layers. nasa.gov

AES analysis of tribofilms formed in the presence of ZDDP typically reveals the presence of phosphorus, sulfur, carbon, and oxygen, with occasional detection of zinc. nasa.gov The relative amounts of these elements can vary depending on the specific conditions of tribofilm formation. nasa.gov

One of the key findings from AES studies is that the effectiveness of ZDDP as a lubricant and the composition of the resulting tribofilm are strongly dependent on the chemistry of the metal being lubricated. nasa.govnasa.gov For example, the active element in ZDDP that contributes to lubrication can differ for various metals like iron, titanium, and copper. nasa.gov AES has also been used to monitor changes in surface chemistry in-situ during sliding friction experiments. nasa.gov

Table 5: Composition of ZDDP Tribofilms Measured by AES after Sputtering

| Element | Composition (Atomic %) | Reference |

| Zn | Varies (e.g., 4% std. dev.) | nsf.gov |

| P | Varies (e.g., 27% std. dev.) | nsf.gov |

| S | Varies (e.g., 9% std. dev.) | nsf.gov |

| C | Varies (e.g., 1% std. dev.) | nsf.gov |

| O | Varies (e.g., 6% std. dev.) | nsf.gov |

In-Situ Measurement Techniques for ZDDP Film Growth

In-situ measurement techniques are crucial for understanding the dynamic process of ZDDP tribofilm formation. These techniques allow researchers to monitor the growth of the film in real-time under tribological contact.

One prominent in-situ technique is the use of a Mini-Traction Machine (MTM) equipped with Spacer Layer Imaging (SLIM). rsc.org SLIM is an optical interferometry-based method that allows for the measurement of sub-micron thick tribofilms on rubbing steel balls in-situ. stle.org This has enabled the study of film formation in both mixed and full elastohydrodynamic lubrication (EHL) regimes. rsc.org

In-situ MTM-SLIM experiments have revealed that ZDDP tribofilms can form very rapidly, sometimes reaching a mean thickness of around 60 nm within 45 minutes. imperial.ac.uk These studies have also shown that solid-solid contact is not a prerequisite for tribofilm formation, as films can grow under full fluid film EHL conditions. rsc.org The growth of the tribofilm is promoted by shear stress and temperature, following a stress-augmented thermal activation model. rsc.org Interestingly, compressive stress, under constant shear stress and temperature, has been found to inhibit tribofilm growth. rsc.org

Another powerful in-situ technique is AFM-based single-asperity sliding. nsf.gov This approach allows for the monitoring of tribofilm growth at the nanoscale. researchgate.net Such studies have confirmed that the growth of ZDDP tribofilms is a tribochemical reaction that can be described by Arrhenius-type kinetics, with the growth rate increasing exponentially with temperature and contact pressure. nsf.gov

Table 6: In-Situ Measurement Techniques for ZDDP Film Growth

| Technique | Key Capabilities | Reference |

| MTM-SLIM | In-situ measurement of tribofilm thickness in rolling-sliding contacts. | stle.orgrsc.org |

| In-situ AFM | Real-time monitoring of tribofilm growth at the nanoscale. | researchgate.netnsf.gov |

Table of Compound Names

| Common Name | EINECS Number |

| Zinc Dialkyldithiophosphate | 286-876-7 |

| Zinc Diaryldithiophosphate | Not specified |

| Dithranol | 204-007-8 |

| Tetrahydrofuran | 203-726-8 |

| [Zn(DTP)(DMSO)2]+ | Not specified |

| Iron | 231-096-4 |

| Titanium | 231-142-3 |

| Copper | 231-159-6 |

| Zinc | 231-175-3 |

| Phosphorus | 231-112-3 |

| Sulfur | 231-957-1 |

| Oxygen | 231-956-9 |

| Carbon | 231-153-3 |

Computational and Theoretical Approaches in ZDDP Studies

Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms governing the behavior of ZDDPs. By simulating molecular interactions and reactions, researchers can build a bottom-up understanding of how these additives form protective tribofilms.

Density Functional Theory (DFT) Simulations for ZDDP Molecular Structures and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Einecs 286-876-7, DFT simulations are instrumental in determining the molecule's stable geometric configurations and its intrinsic reactivity.

Researchers employ DFT to calculate the energies of different molecular conformations, identifying the most stable structures. These simulations often involve simplifying the complex 2-ethylhexyl alkyl chains to smaller groups, such as methyl groups, to reduce the computational demand without losing the essential features of the core ZDDP structure. researchgate.net Such studies have explored the adsorption of ZDDP molecules on ferrous substrates, a critical first step in the formation of a protective film. researchgate.net DFT calculations reveal that the interaction with an iron surface significantly favors the dissociation of the ZDDP molecule, a process that is energetically unfavorable in a vacuum. researchgate.net The presence of the substrate alters the reaction pathway, promoting the separation of organophosphorus units from the zinc-sulfur core. researchgate.net

Key findings from DFT simulations include the calculation of adsorption energies on various surfaces. For instance, the adsorption energy of a simplified ZDDP molecule on a clean Fe(110) surface has been computed, providing a quantitative measure of the molecule-substrate interaction. researchgate.net

Ab Initio Molecular Dynamics (MD) Simulations for ZDDP Decomposition Pathways

Ab initio molecular dynamics (MD) extends DFT principles to simulate the time-evolution of a molecular system. This technique allows for the exploration of chemical reaction pathways and decomposition mechanisms under simulated thermal conditions. For ZDDPs like this compound, ab initio MD can trace the intricate steps of thermal degradation, which is a key process in the generation of the phosphate-based tribofilm.

Studies have shown that the initial step in tribofilm formation is the cleavage of the carbon-oxygen (C-O) bond in the alkyl groups. chemrxiv.org This is considered the rate-determining step. chemrxiv.org Ab initio MD simulations, in conjunction with DFT, have been used to study the subsequent formation of polyphosphate chains from metathiophosphate precursors, which are products of ZDDP decomposition. chemrxiv.orgchemrxiv.org These simulations provide a detailed picture of the polymerization process that leads to the glassy phosphate network of the antiwear film.

Computational Protocols for Studying Shear Stress Effects on ZDDP Molecules

The performance of ZDDPs is intrinsically linked to the mechanical stresses experienced in a lubricated contact. Computational protocols have been developed to specifically investigate the effects of shear stress on the integrity and reactivity of ZDDP molecules.

One such protocol involves applying a simulated mechanical stress to the ZDDP molecule and observing its dissociation pathway. researchgate.net This can be achieved by fixing the position of certain atoms and displacing another to mimic the effect of shear. researchgate.net Such simulations have demonstrated that mechanical stress can significantly lower the energy barrier for dissociation, accelerating the decomposition of the ZDDP molecule and the subsequent formation of the protective film.

Recent research has focused on quantifying the influence of stress on the reaction kinetics using models like stress-augmented thermal activation. rsc.org These studies determine key parameters such as the activation energy (Ea) and the activation volume (ΔV*), which describes the change in volume of the molecule as it moves from its ground state to the transition state of a reaction. A larger activation volume implies a greater sensitivity of the reaction rate to applied stress. chemrxiv.org For ZDDPs with different alkyl substituents, including the 2-ethylhexyl group of this compound, these parameters have been calculated, offering a way to compare their mechanochemical reactivity. chemrxiv.org

Table 1: Activation Parameters for ZDDPs with Different Alkyl Substituents

| ZDDP Alkyl Substituent | Activation Volume (ΔV*) [nm³] | Activation Energy (Ea) [kJ mol⁻¹] | Reference |

|---|---|---|---|

| 2-ethylhexyl | 0.13 | - | chemrxiv.org |

| oct-1-yl (primary) | 0.09 | 56 | chemrxiv.org |

| oct-2-yl (secondary) | 0.10 | 66 | chemrxiv.org |

| 2-cyclohexylethyl | 0.20 | - | chemrxiv.org |

These computational approaches provide invaluable, atomistic-level detail that complements experimental observations, driving the rational design of more effective lubricant additives.

Applications and Material Performance Aspects of Zddp in Engineering Systems

ZDDP as a Multifunctional Additive in Lubricant Formulations

Zinc Dialkyldithiophosphates (ZDDPs) are among the most widely used additives in the formulation of automotive and industrial lubricants, including engine oils, hydraulic fluids, gear oils, and greases. stle.orgprecisionlubrication.com Their prevalence is attributed to their unique ability to perform multiple functions simultaneously, acting as an anti-wear agent, an antioxidant, and a corrosion inhibitor. precisionlubrication.comlearnoilanalysis.com The specific structure of the alkyl groups, such as the 2-ethylhexyl group in Einecs 286-876-7, influences the thermal stability and specific performance characteristics of the ZDDP molecule. cymitquimica.comstle.org

Role of ZDDP in Anti-Wear Performance in Lubricant Science

The primary and most critical function of ZDDP in lubricants is to provide anti-wear protection for metal components under boundary lubrication conditions. oila.com.auijeijournal.com This is particularly vital for protecting metal-to-metal contact points in engines and transmissions, thereby extending their operational life. ijeijournal.com

The anti-wear mechanism of ZDDP involves its thermal decomposition under the high-temperature and high-pressure conditions generated at the contact points between moving metal surfaces, such as asperities. stle.orgprecisionlubrication.com This decomposition leads to a complex chemical reaction with the metal surface, typically iron, resulting in the formation of a thin, sacrificial protective layer known as a tribofilm. precisionlubrication.comulprospector.com This glassy film is primarily composed of iron and zinc polyphosphates and metal sulfides. stle.orgprecisionlubrication.com

This tribofilm serves several protective functions:

It acts as a physical barrier that prevents direct metal-to-metal contact and friction welding between surface asperities. precisionlubrication.com

The film can digest metal oxides, maintaining a clean and protected surface. ulprospector.com

Research has shown the significant impact of ZDDP on the load-carrying capacity of lubricants. The addition of ZDDP can substantially improve the ability of a lubricant to withstand high pressures without film breakdown. ijeijournal.com

Impact of ZDDP on Lubricant Load Carrying Capacity

This table summarizes research findings on the enhancement of load-carrying capacity in lubricants upon the addition of ZDDP.

| Condition | Improvement Factor | Reference |

|---|---|---|

| Base Lubricant vs. Lubricant with 0.25% (v/v) ZDDP | 13 times increase | ijeijournal.com |

| Contaminated Lubricant vs. Contaminated Lubricant with 0.25% (v/v) ZDDP | 5 times increase | ijeijournal.com |

ZDDP as an Antioxidant in Lubricant Chemistry

In addition to its anti-wear properties, ZDDP functions as a highly effective antioxidant, extending the service life of the engine oil. ijeijournal.commachinerylubrication.com Lubricant degradation often occurs through an auto-oxidation cycle where base oils react with oxygen, forming hydroperoxides. precisionlubrication.comyoutube.com These hydroperoxides can further decompose, creating more free radicals and accelerating the oxidation process, which leads to oil thickening, sludge, and varnish formation. learnoilanalysis.comulprospector.com

ZDDP as a Corrosion Inhibitor in Material Protection

ZDDP also provides crucial protection against corrosion for metallic engine parts. stle.orgoila.com.au Its polar nature gives it a natural affinity for metal surfaces, allowing it to migrate from the oil and form an adherent protective film. machinerylubrication.com This film acts as a physical barrier that isolates the metal from corrosive agents like moisture and acidic combustion byproducts. oila.com.aumachinerylubrication.com

The corrosion inhibition mechanism has two key aspects:

Barrier Formation : The adsorbed layer of ZDDP molecules on the metal surface prevents water and other corrosive substances from reaching the metal, thereby inhibiting rust and other forms of corrosion. machinerylubrication.com

Acid Neutralization : In the presence of moisture, ZDDP can engage in acid-base reactions. cn-lubricantadditive.com The dithiophosphate (B1263838) anion can neutralize acidic compounds, such as sulfuric acid formed during combustion, preventing them from attacking and degrading the metal surfaces. cn-lubricantadditive.com This is particularly important for protecting engine bearings. cn-lubricantadditive.com

ZDDP in Advanced Elastomer and Polymer Technology

Beyond its extensive use in lubricants, ZDDP, also referred to as Zinc Dithiophosphate (ZDTP) in this context, serves as a valuable additive in the rubber industry. raywaychem.comnorthernlubadditive.com It functions as a vulcanization accelerator, enhancing the efficiency and final properties of rubber products. northernlubadditive.com

ZDDP as a Vulcanization Accelerator in Natural Rubber Compounding

In the processing of Natural Rubber (NR), ZDDP (ZDTP) is employed as a fast vulcanization accelerator. raywaychem.com Vulcanization is the chemical process of converting natural rubber into a more durable material by forming cross-links between polymer chains, a process typically carried out with sulfur. chemeurope.com Accelerators are essential for increasing the speed and efficiency of this reaction, allowing it to proceed at lower temperatures. chemeurope.comdergipark.org.tr

When used in NR formulations, often in combination with other accelerators like thiazoles (e.g., MBTS) or sulfenamides, ZDDP offers specific advantages. raywaychem.comresearchgate.net It significantly improves the reversion performance of the rubber. raywaychem.com Reversion is the degradation of cross-links that can occur with prolonged heating, leading to a loss of mechanical properties. ZDDP's anti-reversion properties ensure a more stable network, which is critical for applications requiring consistent performance over time. northernlubadditive.com Furthermore, because ZDDP's structure is amine-free, it can be used in vulcanization systems without forming carcinogenic nitrosamines. raywaychem.com

Application of ZDDP in Ethylene Propylene Diene Monomer (EPDM) Vulcanization

ZDDP (ZDTP) is also a highly effective and low-cost, ultra-rapid accelerator for Ethylene Propylene Diene Monomer (EPDM) rubber. raywaychem.comnorthernlubadditive.com EPDM is a synthetic rubber known for its excellent resistance to heat, ozone, and weather, but it has a lower number of cure sites compared to natural rubber, necessitating a very active vulcanization system. chemeurope.comhsxjw.com

Dithiocarbamate-type accelerators, a class to which ZDDP belongs, are known to provide the fastest cure times for EPDM. dergipark.org.tr ZDDP facilitates a high degree of cross-linking, resulting in stronger and more durable EPDM products. northernlubadditive.com A key characteristic of ZDDP in EPDM applications is that it does not cause "frost" or blooming, a phenomenon where additives migrate to the surface of the rubber part. raywaychem.com This makes it suitable for a wide range of EPDM applications, from automotive seals and hoses to roofing membranes. hsxjw.com

Typical Properties of ZDDP (ZDTP) as a Rubber Accelerator

This table outlines the general physical and chemical properties of ZDDP when used as a vulcanization accelerator in powder form.

| Property | Value | Reference |

|---|---|---|

| Appearance | Light white powder | raywaychem.com |

| Purity (%) | 70 - 71.5 | raywaychem.com |

| Sulfur (%) | 12 | raywaychem.com |

| Zinc (%) | 7 | raywaychem.com |

| Phosphorus (%) | 5.0 - 6.0 | raywaychem.com |

| Specific Gravity (at 15.6℃) | 1.21 - 1.31 | raywaychem.com |

Performance Assessment and Optimization of ZDDP-Containing Systems

The evaluation and enhancement of lubricant systems containing Zinc bis[O,O-bis(2-ethylhexyl)] bis(dithiophosphate), a prominent member of the Zinc Dialkyldithiophosphate (ZDDP) family, are critical for advancing the longevity and efficiency of engineering components. This involves a suite of standardized testing methodologies to characterize tribological performance, a deep understanding of the relationship between the additive's molecular structure and its function, and strategic formulation approaches to optimize its performance in diverse applications.

Tribological Testing Methodologies (e.g., Four-Ball Wear Test, Rolling/Sliding Contacts, Elastohydrodynamic Lubrication (EHL) Conditions)

A variety of tribological tests are employed to assess the performance of ZDDP-containing lubricants under simulated service conditions. These methodologies are designed to quantify anti-wear properties, friction characteristics, and extreme pressure capabilities.

Four-Ball Wear Test: This is a widely used method for evaluating a lubricant's wear-preventing and extreme pressure properties. fluoramics.comprecisionlubrication.com The test involves rotating a top steel ball against three stationary, lubricated steel balls under a specific load, temperature, and speed. fluoramics.com The resulting wear scars on the stationary balls are measured to assess the anti-wear performance. fluoramics.com Standardized procedures, such as those outlined by ASTM International (e.g., ASTM D4172 for wear preventive characteristics and ASTM D2783 for extreme-pressure properties), provide a framework for these evaluations. precisionlubrication.comresearchgate.netducom.com For instance, in one study, a four-ball tester was used to demonstrate that a base oil with ZDDP showed a significant delay in incipient seizure and failed at a much higher load (400 Kg) compared to the base oil alone. ducom.com

Rolling/Sliding Contacts: Many engineering applications, such as gears and rolling element bearings, involve a combination of rolling and sliding motions. Specialized test rigs are used to simulate these conditions. For example, a mini-traction machine (MTM) can be configured for mixed rolling-sliding contact to study mild, lubricated wear. tandfonline.com These tests allow for the investigation of parameters like the slide-to-roll ratio (SRR), which can influence the formation and effectiveness of the ZDDP-derived tribofilm. whiterose.ac.uk One study developed a new wear test method using contra-rotating specimens to achieve high sliding speeds at low entrainment speeds, enabling the study of ZDDP's influence on mild wear. tandfonline.comresearchgate.net

Elastohydrodynamic Lubrication (EHL) Conditions: EHL is a lubrication regime characteristic of non-conformal, highly loaded contacts where the elastic deformation of the surfaces and the pressure-viscosity characteristics of the lubricant are significant. ZDDP performance under EHL is crucial for protecting surfaces when the lubricant film is extremely thin. nih.gov It has been shown that ZDDP can form protective tribofilms even under full-film EHL conditions, where direct asperity contact is negligible. nih.govacs.org Studies have demonstrated that the formation of these films is a mechanochemical process, driven by the macroscopic shear stress applied through the lubricant film rather than by hydrostatic pressure alone. nih.govacs.orgrsc.org The presence of a ZDDP reaction layer can also influence the lubricant entrainment into the contact, potentially delaying the onset of full-film EHL and increasing friction in the mixed lubrication regime. tandfonline.comresearchgate.netstle.org

Other methodologies include reciprocating sliding testers, such as ball-on-disc or pin-on-flat configurations (e.g., SRV testers), which are used to simulate conditions in components like piston rings and cylinder liners. tribology.com.cnsae.orgmdpi.com These tests are valuable for studying the dynamic formation of tribofilms and the influence of operating conditions like load, temperature, and frequency on friction and wear. tribology.com.cn

| Test Methodology | Key Parameters Measured | Typical Application Simulated | Relevant Standards |

| Four-Ball Wear Test | Wear scar diameter, Weld point, Load-wear index | Gears, Bearings | ASTM D4172, D2783, D4172, D2266 |

| Rolling/Sliding Contact | Friction, Wear rate, Film thickness | Cam/Tappet, Gears | - |

| EHL Test Rigs | Film thickness, Friction, Tribofilm growth rate | Rolling Bearings, Gears | - |

| Reciprocating Sliding | Coefficient of friction, Wear volume | Piston Ring/Cylinder Liner | - |

Correlation between ZDDP Structure and Tribological Performance

The effectiveness of ZDDP as an anti-wear additive is intrinsically linked to its molecular structure, particularly the nature of the alkyl groups attached to the phosphate (B84403) moiety. These structural variations influence the additive's thermal stability, decomposition pathway, and the resulting tribofilm's characteristics.